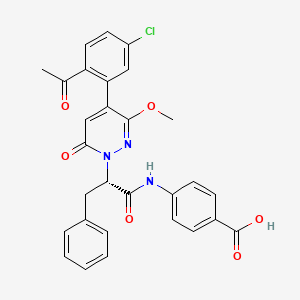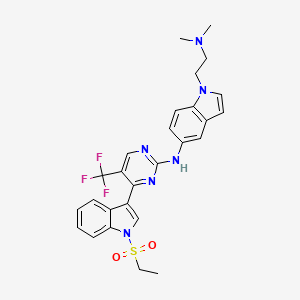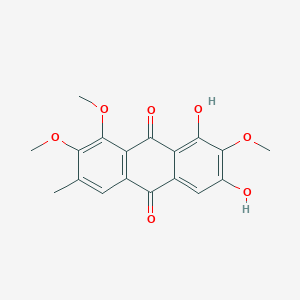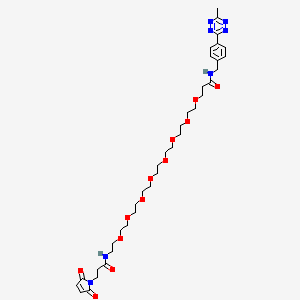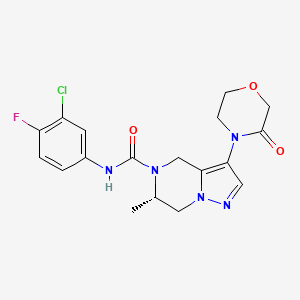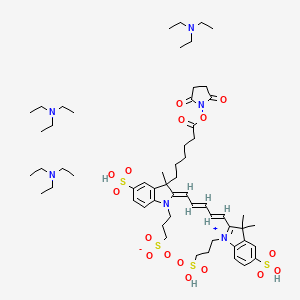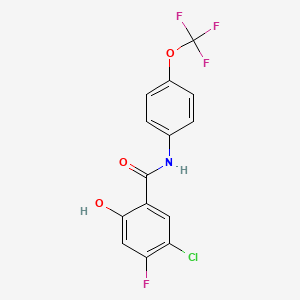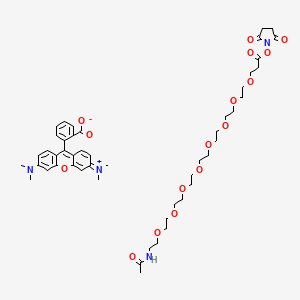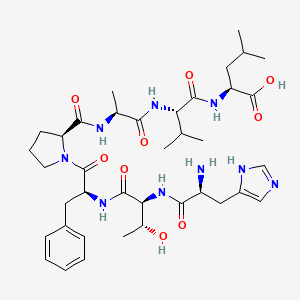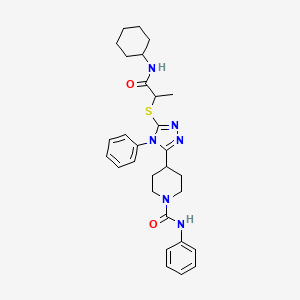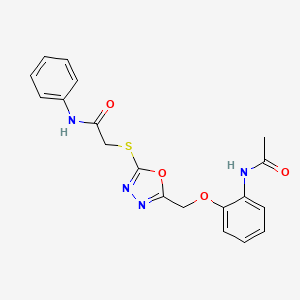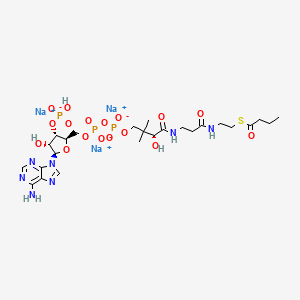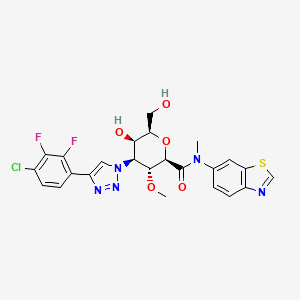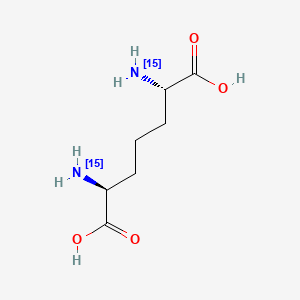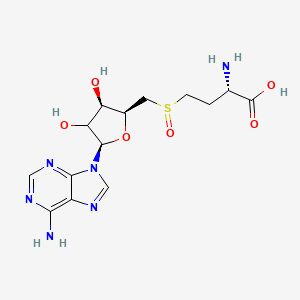
S-adenosylhomocysteine sulfoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-adenosylhomocysteine sulfoxide is a derivative of S-adenosylhomocysteine, which is a product of enzymatic transmethylation reactions involving S-adenosylmethionine. This compound has garnered attention due to its role as an inhibitor in various biochemical processes, particularly those involving methyltransferases .
準備方法
Synthetic Routes and Reaction Conditions
S-adenosylhomocysteine sulfoxide can be synthesized through the oxidation of S-adenosylhomocysteine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through chromatographic techniques .
Industrial Production Methods
The stability of the compound is maintained by storing it in neutral solutions containing stabilizing agents like thiodiglycol .
化学反応の分析
Types of Reactions
S-adenosylhomocysteine sulfoxide primarily undergoes oxidation reactions. It can also participate in substitution reactions where the sulfoxide group is replaced by other functional groups under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide, peracids, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or slightly acidic conditions to maintain the stability of the compound .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized derivatives and substituted compounds, depending on the reagents and conditions used .
科学的研究の応用
S-adenosylhomocysteine sulfoxide has several scientific research applications:
作用機序
S-adenosylhomocysteine sulfoxide exerts its effects by inhibiting enzymes that utilize S-adenosylmethionine as a methyl donor. It acts as a competitive inhibitor, binding to the active site of these enzymes and preventing the methylation process. This inhibition can affect various molecular targets and pathways, including those involved in gene expression and protein function .
類似化合物との比較
Similar Compounds
S-adenosylhomocysteine: The parent compound, which is also an inhibitor of methyltransferases.
S-adenosylmethionine: A methyl donor involved in numerous biochemical processes.
Se-adenosyl-L-selenohomocysteine selenoxide: An analog studied for its antibacterial properties.
Uniqueness
Its sulfoxide group provides distinct chemical properties that differentiate it from other similar compounds .
特性
分子式 |
C14H20N6O6S |
|---|---|
分子量 |
400.41 g/mol |
IUPAC名 |
(2S)-2-amino-4-[[(2S,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfinyl]butanoic acid |
InChI |
InChI=1S/C14H20N6O6S/c15-6(14(23)24)1-2-27(25)3-7-9(21)10(22)13(26-7)20-5-19-8-11(16)17-4-18-12(8)20/h4-7,9-10,13,21-22H,1-3,15H2,(H,23,24)(H2,16,17,18)/t6-,7+,9-,10?,13+,27?/m0/s1 |
InChIキー |
UCALNDAYBFUTCI-FHYXIRQRSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3C([C@H]([C@H](O3)CS(=O)CC[C@@H](C(=O)O)N)O)O)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CS(=O)CCC(C(=O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


